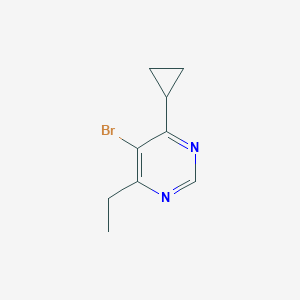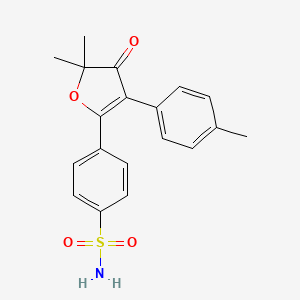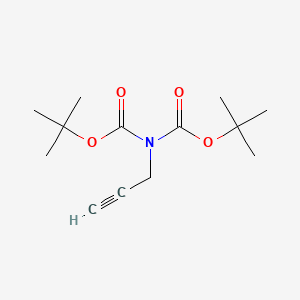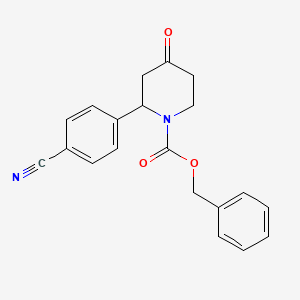
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the reaction of 2-bromobenzyl bromide with an amino acid derivative. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . Another method involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes when treated with strong bases like sodium or potassium hydroxide in ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles under elevated temperatures.
Elimination: Strong bases such as sodium hydroxide in ethanol, typically under reflux conditions.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Elimination: Formation of alkenes such as propene.
Applications De Recherche Scientifique
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .
Comparaison Avec Des Composés Similaires
2-Bromobenzyl bromide: Used in similar synthetic applications but lacks the amino acid backbone.
Benzylamine derivatives: Share the amino group but differ in the substitution pattern on the benzyl ring.
Uniqueness: (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of both the bromobenzyl group and the amino acid backbone, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
NZFMYDNPOGZVOM-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


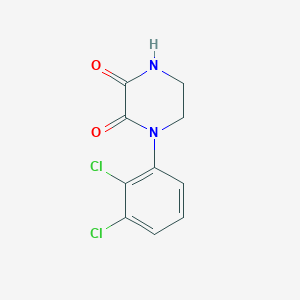
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
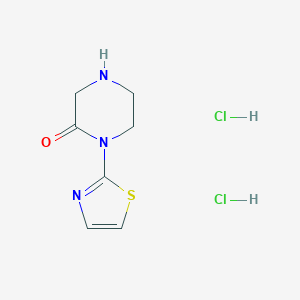
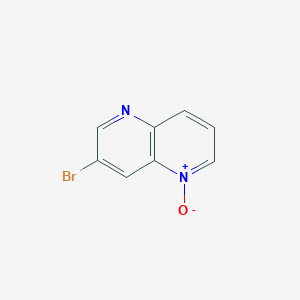
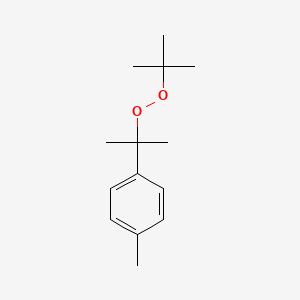
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
